molecular formula C12H15N3 B7808339 6-(4-Methylpiperidin-1-yl)nicotinonitrile

6-(4-Methylpiperidin-1-yl)nicotinonitrile

Cat. No.: B7808339
M. Wt: 201.27 g/mol
InChI Key: ZTHCQTWFNHCFJF-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a nitrile group and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylpiperidin-1-yl)nicotinonitrile typically involves the reaction of 4-methylpiperidine with nicotinonitrile under specific conditions. The reaction can be carried out using a variety of solvents, such as dimethylformamide (DMF) or acetonitrile, and may require a catalyst like palladium on carbon (Pd/C) to facilitate the process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylpiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used to substitute the nitrile group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or amides.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Methylpiperidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a ligand for various receptors. Its interaction with biological targets can provide insights into receptor-ligand binding mechanisms.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(4-Methylpiperidin-1-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(1-Methylpiperidin-4-yl)aniline

  • (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol

  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness: 6-(4-Methylpiperidin-1-yl)nicotinonitrile stands out due to its specific structural features, which confer unique reactivity and binding properties compared to similar compounds. Its nitrile group and pyridine ring combination make it particularly versatile in chemical synthesis and biological applications.

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)9-14-12/h2-3,9-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCQTWFNHCFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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